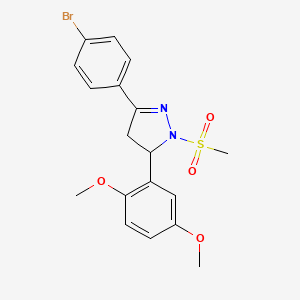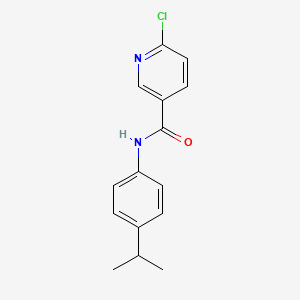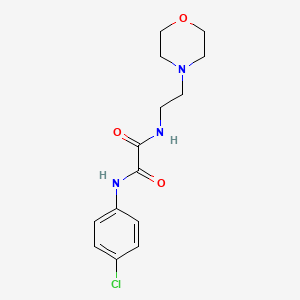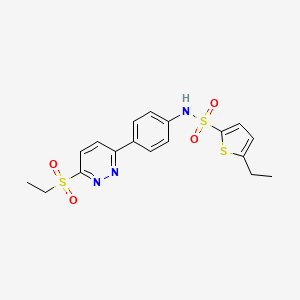
Methyl 2-(4-carbamoylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-carbamoylphenyl)acetate is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a carbamoyl group at the para position and an ester group at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(4-carbamoylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-carbamoylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(4-carbamoylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed:
Oxidation: 4-carbamoylphenylacetic acid.
Reduction: Methyl 2-(4-aminophenyl)acetate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-carbamoylphenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block for various materials
Wirkmechanismus
The mechanism of action of methyl 2-(4-carbamoylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active carboxylic acid derivative. This derivative can then interact with enzymes or receptors, modulating their activity. The carbamoyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-aminophenyl)acetate: Similar structure but with an amine group instead of a carbamoyl group.
Phenylacetic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness: Methyl 2-(4-carbamoylphenyl)acetate is unique due to the presence of both an ester and a carbamoyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and potential pharmaceutical applications .
Eigenschaften
IUPAC Name |
methyl 2-(4-carbamoylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9(12)6-7-2-4-8(5-3-7)10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPYNADVUEYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629074.png)




![1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2629079.png)

![phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate](/img/structure/B2629082.png)



![N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2629091.png)
![ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)
![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide](/img/structure/B2629097.png)
